![molecular formula C24H20N4O6S2 B2825580 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 307327-16-8](/img/structure/B2825580.png)
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex. The dihydroquinoline and benzothiazole rings are likely to contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a sulfonamide could increase its solubility in water, while the nitro group could make it more reactive .Scientific Research Applications
1. Antihypertensive and Diuretic Potential
- Research Context : A study explored the pharmacological properties of a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives, which are structurally related to the compound . These compounds were evaluated for diuretic, antihypertensive, and anti-diabetic potentials in rats (Rahman et al., 2014).
2. Antimicrobial Activity
- Synthesis and Screening : Another study focused on the synthesis of fluoro-substituted sulphonamide benzothiazoles, which are structurally akin to the specified compound. The synthesized compounds were screened for antimicrobial activity, highlighting their potential in treating microbial infections (Jagtap et al., 2010).
3. Anticancer Properties
- PI3K Inhibition and Anticancer Effects : A study synthesized 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents. These compounds, similar in structure to the compound , showed significant antiproliferative activities against various human cancer cell lines (Shao et al., 2014).
4. Psychotropic Activity
- Sedative and Anti-inflammatory Effects : Research on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives demonstrated significant sedative action, anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines. These findings, related to compounds structurally similar to the subject compound, suggest a range of potential therapeutic applications (Zablotskaya et al., 2013).
Future Directions
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6S2/c1-34-20-13-17(28(30)31)14-21-22(20)25-24(35-21)26-23(29)16-8-10-18(11-9-16)36(32,33)27-12-4-6-15-5-2-3-7-19(15)27/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQFAOAMOWYMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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